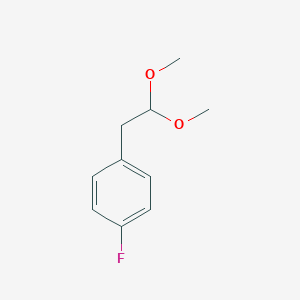

1-(2,2-Dimethoxyethyl)-4-fluorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDKNFHCKJLHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564369 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121039-98-3 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethoxyethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 4 Fluorobenzene

Regioselective Geminal Dimethoxylation Approaches

A key strategy for synthesizing 1-(2,2-dimethoxyethyl)-4-fluorobenzene involves the regioselective geminal dimethoxylation of 4-fluorostyrene. This approach introduces two methoxy (B1213986) groups to the same carbon atom of the vinyl group, directly yielding the desired acetal (B89532).

A novel, metal-free method for the geminal dimethoxylation of vinylarenes utilizes hypoiodous acid (HOI) generated in situ. rsc.org This reaction demonstrates anti-Markovnikov regioselectivity, meaning the nucleophile (methanol) adds to the terminal carbon of the alkene. The process is catalyzed by species generated from an iodide salt, such as ammonium (B1175870) iodide (NH₄I), and an oxidant like Oxone®. rsc.org The reaction proceeds under mild conditions and offers a step-economic advantage over methods that require pre-synthesized aldehydes. rsc.org

The proposed mechanism suggests that the anti-Markovnikov selectivity is achieved through a semipinacol rearrangement of an iodinated intermediate. rsc.org Isotope labeling experiments have confirmed this rearrangement as a crucial step in determining the regioselectivity of the acetalization. rsc.org

Oxidants play a crucial role in the hypoiodous acid-catalyzed dimethoxylation. Oxone®, a stable and inexpensive triple salt containing potassium peroxymonosulfate, is a commonly employed oxidant. rsc.org It facilitates the in situ generation of the active hypoiodous acid species from the iodide salt. rsc.orgrsc.org The oxidant is also involved in the de-iodination of an intermediate, which occurs through its oxidation to a hypervalent iodine species, followed by reductive elimination. rsc.org This pathway is a key factor in achieving the desired anti-Markovnikov product. rsc.org

| Reactant | Catalyst System | Product | Selectivity |

| 4-Fluorostyrene | NH₄I / Oxone® in Methanol (B129727) | This compound | Anti-Markovnikov |

Table 1: Hypoiodous Acid-Catalyzed Geminal Dimethoxylation.

Mechanistic studies, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), have provided insights into the reaction intermediates. rsc.org These studies support the conversion of monovalent iodine-containing intermediates to trivalent iodine intermediates during the catalytic cycle. rsc.org The key intermediate is believed to be an iodo-functionalized species that undergoes a semipinacol rearrangement, driven by the oxidation of the iodine atom. rsc.org This rearrangement ultimately leads to the formation of the terminal acetal, this compound.

Alternative Acetalization Protocols Applicable to Aryl Aldehyde Precursors

An alternative and more traditional route to this compound involves the acetalization of its corresponding aldehyde precursor, 4-fluorobenzaldehyde (B137897). This method is a cornerstone of organic synthesis for protecting carbonyl groups. rsc.org

The reaction of an aldehyde with an alcohol in the presence of an acid catalyst is a classic method for acetal formation. In a typical procedure, 4-fluorobenzaldehyde would be reacted with methanol or an orthoformate, such as trimethyl orthoformate, with a catalytic amount of a protic acid like hydrochloric acid or a Lewis acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by methanol. youtube.com This is followed by a second methanol addition and elimination of water to form the stable acetal. Tropylium salts have also been shown to be effective organic Lewis acid catalysts for this transformation. rsc.org

| Aldehyde | Reagent | Catalyst | Product | Yield |

| 4-Nitrobenzaldehyde | Trimethyl orthoformate | Tropylium tetrafluoroborate | 1-(Dimethoxymethyl)-4-nitrobenzene | 91% rsc.org |

| 4-Nitrobenzaldehyde | Triethyl orthoformate | Tropylium tetrafluoroborate | 1-(Diethoxymethyl)-4-nitrobenzene | 95% rsc.org |

| Benzaldehyde | Trimethyl orthoformate | LiBF₄ | Benzaldehyde dimethyl acetal | 100% lookchem.com |

Table 2: Examples of Acid-Catalyzed Acetalization of Aromatic Aldehydes.

More recently, green and mild photo-organocatalytic methods for aldehyde acetalization have been developed. rsc.orgresearchgate.net These methods utilize a photocatalyst, such as thioxanthenone or Eosin Y, and a light source, often a simple household lamp, to convert a variety of aldehydes into their corresponding acetals in high yields. rsc.orgacs.org These protocols are advantageous as they often proceed under neutral conditions and are chemoselective for aldehydes over ketones. acs.org The mechanism is proposed to involve the in situ generation of a photocatalyst which initiates the acetalization process. nih.gov

Optimization and Scale-Up of this compound Synthesis Remains Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and patent literature reveals a significant gap in publicly accessible information regarding the specific optimization of reaction conditions and scale-up considerations for the synthesis of the chemical compound this compound. While the compound is listed in chemical supplier catalogs and mentioned in patents related to the preparation of other molecules, such as vinyl ethers, detailed research findings, data tables, and in-depth discussions on its manufacturing process are not available.

The synthesis of this compound would likely involve established synthetic methodologies such as the Grignard or Wittig reactions. Optimization of such processes typically involves a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters that would be investigated include:

Reactant and Reagent Stoichiometry: Adjusting the molar ratios of starting materials and reagents to ensure complete conversion of the limiting reactant and minimize side-product formation.

Solvent Effects: Evaluating different solvents to improve reactant solubility, reaction rate, and ease of product isolation.

Temperature and Pressure: Determining the optimal temperature and pressure range to control reaction kinetics and thermodynamics.

Catalyst Selection and Loading: For catalyzed reactions, identifying the most efficient catalyst and its optimal concentration.

Reaction Time: Monitoring the reaction progress to determine the shortest time required for completion, thereby maximizing throughput.

Scale-up of a chemical process from the laboratory to an industrial setting introduces further challenges. These considerations would include:

Heat and Mass Transfer: Ensuring efficient mixing and temperature control in large reactors.

Process Safety: Identifying and mitigating potential hazards associated with large-scale production.

Downstream Processing: Developing efficient and scalable methods for product isolation, purification, and waste treatment.

Interactive Data Table: Hypothetical Optimization Parameters Without specific literature data, a hypothetical data table for the optimization of a key reaction step, such as a Grignard reaction between a 4-fluorophenylmagnesium halide and 2-bromoacetaldehyde dimethyl acetal, would be structured as follows. Note: The following data is illustrative and not based on actual experimental results.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | THF | 25 | 2 | 65 | 90 |

| 2 | THF | 0 | 2 | 75 | 95 |

| 3 | Diethyl Ether | 25 | 2 | 60 | 88 |

| 4 | Diethyl Ether | 0 | 2 | 70 | 92 |

| 5 | Toluene | 25 | 4 | 55 | 85 |

The absence of detailed research on the optimization and scale-up of this compound synthesis suggests that such information may be proprietary and held as a trade secret by chemical manufacturers. It also indicates a potential area for future academic or industrial research to develop and publish efficient and scalable synthetic routes for this compound.

Mechanistic Elucidation of 1 2,2 Dimethoxyethyl 4 Fluorobenzene Formation and Reactivity

Detailed Reaction Pathways for Dimethoxylation

The formation of 1-(2,2-dimethoxyethyl)-4-fluorobenzene from a suitable precursor, such as 2-(4-fluorophenyl)acetaldehyde (B156033), in the presence of methanol (B129727) and an acid catalyst, proceeds through a classical acetalization mechanism. This process involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of the aldehyde.

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of 2-(4-fluorophenyl)acetaldehyde by an acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation to Form the Hemiacetal: A base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding a neutral hemiacetal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water and Formation of a Carbocation: The departure of a water molecule leads to the formation of a resonance-stabilized carbocation, specifically an oxocarbenium ion. The positive charge is delocalized between the carbon and the adjacent oxygen atom.

Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocationic carbon.

Final Deprotonation: A final deprotonation step, facilitated by a base, yields the stable this compound and regenerates the acid catalyst.

Proposed De-iodination Mechanisms

The term "de-iodination" in the context of forming this compound from a precursor like 2-(4-fluorophenyl)acetaldehyde is not directly applicable, as there is no iodine atom in the typical starting materials for this specific acetal (B89532) formation. However, if a hypothetical synthesis were to start from an iodinated precursor, such as 1-fluoro-4-(2-iodoethyl)benzene, the reaction with a methanolic solution would likely proceed through substitution and elimination pathways rather than a direct dimethoxylation at the ethyl group to form the acetal.

In a broader context, deiodination reactions are significant in various chemical and biological processes. viu.ca For instance, in the metabolism of thyroid hormones, deiodinase enzymes catalyze the removal of iodine atoms from thyroxine (T4) to produce the more active triiodothyronine (T3). viu.canih.govresearchgate.netosti.gov These enzymatic reactions often involve a selenocysteine (B57510) residue in the active site that facilitates the reductive dehalogenation. nih.govresearchgate.net In synthetic organic chemistry, radical-induced deiodination of aryl iodides by reagents like methoxide (B1231860) ions has also been studied. wikipedia.org

Role of Transient Carbocationic Species and Rearrangements (e.g., Semipinacol Type)

A key intermediate in the acid-catalyzed acetalization of 2-(4-fluorophenyl)acetaldehyde is the resonance-stabilized oxocarbenium ion formed after the elimination of water from the protonated hemiacetal. This carbocationic species is crucial for the addition of the second methanol molecule.

Semipinacol-type rearrangements are a class of reactions involving the 1,2-migration of a group to an adjacent electron-deficient carbon center. youtube.com These rearrangements are typically observed in systems where a more stable carbocation can be formed. In the context of the synthesis of this compound, a semipinacol rearrangement is not expected to be a major pathway under standard acetalization conditions. The resonance stabilization of the oxocarbenium ion makes it a relatively stable intermediate, and there are no apparent driving forces for a skeletal rearrangement that would lead to a more stable carbocation.

Analysis of Chemo- and Regioselectivity in Synthesis

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound from 2-(4-fluorophenyl)acetaldehyde, the primary challenge to chemoselectivity would be potential side reactions. Under acidic conditions, side reactions such as polymerization of the aldehyde or etherification of the alcohol could occur. However, by carefully controlling the reaction conditions (e.g., temperature, concentration of reactants and catalyst), the formation of the acetal can be highly favored.

Regioselectivity concerns the position at which a reaction occurs. In the acetalization of 2-(4-fluorophenyl)acetaldehyde, the reaction is inherently regioselective, as the nucleophilic attack of methanol occurs exclusively at the electrophilic carbonyl carbon.

If starting from a different precursor, such as a substituted phenethyl halide, regioselectivity becomes a more significant consideration. For example, the reaction of 2-(4-fluorophenyl)ethyl bromide with sodium methoxide could potentially lead to a mixture of substitution (to form 1-fluoro-4-(2-methoxyethyl)benzene) and elimination (to form 1-fluoro-4-vinylbenzene) products. The choice of base, solvent, and temperature would be critical in directing the outcome towards the desired product.

To illustrate the concept, a hypothetical study on the reaction of 2-(4-fluorophenyl)ethyl bromide with different bases could yield the following results, highlighting the factors influencing chemo- and regioselectivity.

| Base/Nucleophile | Solvent | Temperature (°C) | Major Product | Minor Product(s) |

| Sodium Methoxide | Methanol | 25 | 1-fluoro-4-(2-methoxyethyl)benzene (SN2) | 1-fluoro-4-vinylbenzene (E2) |

| Potassium tert-butoxide | tert-Butanol | 25 | 1-fluoro-4-vinylbenzene (E2) | 1-fluoro-4-(2-tert-butoxyethyl)benzene (SN2) |

| Methanol (solvolysis) | Methanol | 60 | 1-fluoro-4-(2-methoxyethyl)benzene (SN1/solvolysis) | 1-fluoro-4-vinylbenzene (E1) |

This table presents hypothetical data for illustrative purposes.

Kinetic and Thermodynamic Parameters Governing Reaction Efficiency

The efficiency of the synthesis of this compound is governed by both kinetic and thermodynamic factors.

Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest will be the major product. Thermodynamic control is established under reversible conditions, where the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major product. libretexts.orgviu.ca

The acid-catalyzed acetalization is a reversible process. The formation of the acetal is generally favored by Le Châtelier's principle by removing water as it is formed, for example, by using a dehydrating agent or a Dean-Stark apparatus.

The Hammett equation can be a useful tool for quantifying the effect of the fluorine substituent on the reaction rate compared to unsubstituted or other substituted phenylacetaldehydes. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the acid-catalyzed acetalization of 2-(4-fluorophenyl)acetaldehyde, the reaction involves the development of a positive charge in the transition state leading to the carbocation intermediate. A positive ρ value would be expected, indicating that electron-withdrawing groups, which destabilize the carbocation, slow down the reaction. The fluorine atom has a positive σ value in the para position, suggesting that the acetalization of 2-(4-fluorophenyl)acetaldehyde would be slower than that of the unsubstituted phenylacetaldehyde.

A hypothetical set of kinetic and thermodynamic data for the acetalization of substituted phenylacetaldehydes is presented below to illustrate these concepts.

| Substituent (para) | Relative Rate (k/k₀) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| -OCH₃ | 3.5 | 20.5 | 15.0 | -18.4 |

| -CH₃ | 1.8 | 21.2 | 16.0 | -17.4 |

| -H | 1.0 | 21.8 | 16.8 | -16.8 |

| -F | 0.7 | 22.2 | 17.5 | -15.8 |

| -Cl | 0.5 | 22.5 | 18.0 | -15.1 |

| -NO₂ | 0.1 | 23.9 | 19.8 | -13.7 |

This table presents hypothetical data for illustrative purposes. The values are chosen to reflect the expected trends based on electronic effects of the substituents.

The data in the table illustrates that electron-donating groups (-OCH₃, -CH₃) increase the reaction rate and lower the activation free energy (ΔG‡) by stabilizing the carbocationic intermediate. Conversely, electron-withdrawing groups (-F, -Cl, -NO₂) decrease the reaction rate and increase the activation free energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the fluorobenzene (B45895) ring and the aliphatic protons of the dimethoxyethyl side chain.

The para-substituted fluorobenzene ring gives rise to a characteristic AA'BB' (or often approximated as a pair of doublets) pattern in the aromatic region (typically δ 7.0-7.3 ppm). The protons ortho to the fluorine atom are coupled not only to the adjacent meta protons but also to the fluorine atom itself, resulting in complex splitting patterns. ucsd.edu

Aromatic Protons: The two protons ortho to the dimethoxyethyl group (H-2, H-6) are chemically equivalent, as are the two protons meta to the group (H-3, H-5). This results in two main signals in the aromatic region. These signals appear as multiplets, often resembling two doublets of doublets, due to ortho-coupling between adjacent protons and smaller meta-coupling to the fluorine atom. ucsd.edusfu.ca

Aliphatic Protons: The dimethoxyethyl side chain produces three distinct signals:

A triplet corresponding to the single acetal proton (-CH(OCH₃)₂), coupled to the adjacent methylene (B1212753) protons.

A doublet for the two methylene protons (-CH₂-), coupled to the single acetal proton.

A sharp singlet for the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃), which have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Proton Type |

|---|---|---|---|---|

| Ar-H (ortho to side chain) | ~ 7.20 | Doublet of Doublets (dd) | 3JHH ≈ 8.5, 4JHF ≈ 5.5 | Aromatic |

| Ar-H (meta to side chain) | ~ 7.05 | Doublet of Doublets (dd) | 3JHH ≈ 8.5, 3JHF ≈ 9.0 | Aromatic |

| -CH(OCH₃)₂ | ~ 4.50 | Triplet (t) | 3JHH ≈ 5.5 | Aliphatic |

| -CH₂-Ar | ~ 2.90 | Doublet (d) | 3JHH ≈ 5.5 | Aliphatic |

| -OCH₃ | ~ 3.30 | Singlet (s) | N/A | Aliphatic |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. oregonstate.edu The presence of fluorine introduces C-F coupling, which is a valuable diagnostic tool. chemicalbook.comspectrabase.com

Aromatic Carbons: The spectrum shows four signals for the six aromatic carbons due to symmetry. The carbon atom directly bonded to the fluorine (C-4) exhibits a large one-bond coupling constant (¹JCF) and appears as a doublet. The other aromatic carbons (C-1, C-2/6, and C-3/5) show smaller two-, three-, and four-bond C-F couplings. spectrabase.comorganicchemistrydata.org

Aliphatic Carbons: Three distinct signals are expected for the aliphatic side chain: one for the acetal carbon (-CH(OCH₃)₂), one for the methylene carbon (-CH₂-), and one for the two equivalent methoxy carbons (-OCH₃). wisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) | Carbon Type |

|---|---|---|---|---|

| C-F (C4) | ~ 162 | Doublet (d) | ¹JCF ≈ 245 | Aromatic |

| C-side chain (C1) | ~ 135 | Doublet (d) | 4JCF ≈ 3 | Aromatic |

| C-H (C2, C6) | ~ 130 | Doublet (d) | ³JCF ≈ 8 | Aromatic |

| C-H (C3, C5) | ~ 115 | Doublet (d) | ²JCF ≈ 21 | Aromatic |

| -CH(OCH₃)₂ | ~ 103 | Singlet (s) | N/A | Aliphatic |

| -OCH₃ | ~ 53 | Singlet (s) | N/A | Aliphatic |

| -CH₂-Ar | ~ 38 | Singlet (s) | N/A | Aliphatic |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. harvard.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the aromatic protons at C-2/6 and C-3/5, and the correlation between the methylene (-CH₂-) and methine (-CH-) protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two or three bonds. It is crucial for confirming the connectivity of the entire molecule. Expected key correlations would be from the methylene protons (-CH₂-) to the aromatic C-1 and C-2/6 carbons, and from the methoxy protons (-OCH₃) to the acetal carbon (-CH(OCH₃)₂).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays absorption bands characteristic of its functional groups. rsc.orgnih.gov

C-F Stretch: A strong absorption band, typically in the 1250-1120 cm⁻¹ region, is indicative of the carbon-fluorine bond on the aromatic ring. irphouse.com

C-O Stretch: The acetal group gives rise to strong C-O stretching bands, usually found in the 1150-1050 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-H Stretch: Signals for C-H stretching are observed in two regions: aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₂, OCH₃) |

| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1230 | Strong | Aromatic C-F Stretch |

| 1150-1050 | Strong | Acetal C-O Stretch |

| ~ 830 | Strong | Aromatic C-H Out-of-Plane Bend (para-substitution) |

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce stronger signals in Raman spectra.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Aromatic C=C stretching vibrations are also prominent. irphouse.com

Symmetric C-H Stretch: Symmetric C-H stretching modes of the aliphatic groups can also be observed.

C-F Vibration: The C-F stretching vibration is also visible in the Raman spectrum, though its intensity can vary.

Table 4: Predicted FT-Raman Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3050 | Strong | Aromatic C-H Stretch |

| ~ 1600 | Strong | Aromatic C=C Ring Stretch |

| ~ 1230 | Medium | Aromatic C-F Stretch |

| ~ 1000 | Strong | Aromatic Ring Breathing (Trigonal) |

High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous structural elucidation of organic compounds. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to four or more decimal places. libretexts.org This high precision allows for the calculation of an exact molecular formula, as the precise mass of a molecule is a unique sum of the exact masses of its constituent isotopes. libretexts.org The minute differences in the mass defects of atoms (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu) mean that different elemental compositions with the same nominal mass will have distinct high-resolution masses. libretexts.orglibretexts.org

For this compound, HRMS serves two primary functions: the definitive verification of its molecular formula and the detailed analysis of its fragmentation patterns, which provides corroborative evidence for its molecular structure.

Molecular Formula Verification

The expected molecular formula for this compound is C₁₀H₁₃FO₂. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The high accuracy of the mass measurement, often within 5 parts per million (ppm), allows for the confident assignment of the elemental composition. enovatia.com This capability is crucial for distinguishing the target compound from other potential isomers or isobaric compounds.

The theoretical exact mass for the protonated molecule is calculated and compared against the experimentally observed mass.

| Species | Molecular Formula | Calculated m/z (amu) | Observed m/z (amu) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄FO₂⁺ | 185.0972 | Data dependent on experimental results | Calculated post-acquisition |

Fragmentation Analysis

While no specific experimental fragmentation data for this compound is publicly available, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry and the known reactivity of its functional groups—namely, the acetal and the fluorinated aromatic ring. libretexts.org In a tandem mass spectrometry (MS/MS) experiment, the protonated molecular ion ([M+H]⁺, m/z 185.0972) would be isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions.

The primary fragmentation pathways for acetals involve the cleavage of the C-O bonds, as the resulting oxonium ion is resonance-stabilized. The fragmentation of substituted aromatic compounds is also well-characterized, often involving cleavages at the benzylic position or rearrangements of the aromatic ring. youtube.com

The most probable fragmentation events for this compound are:

Loss of Methanol (CH₃OH): A characteristic fragmentation for protonated acetals is the neutral loss of an alcohol molecule. For the [M+H]⁺ ion of the target compound, the loss of methanol would yield a highly stable, resonance-stabilized oxonium ion at m/z 153.0709.

Loss of a Methoxy Radical (•OCH₃): Although less common in soft ionization, the loss of a methoxy radical from the molecular ion (if formed) can occur, leading to a fragment at m/z 153.0709. A more likely pathway in ESI-MS/MS would be the loss of formaldehyde (B43269) (CH₂O) and a methyl radical from the protonated species, though this is a more complex rearrangement.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl side chain would lead to the formation of a fluorobenzyl cation or a related tropylium-type ion. The formation of the 4-fluorobenzyl cation would result in an ion at m/z 109.0448.

Formation of the Dimethoxyethyl Cation: Cleavage can also result in the positive charge remaining on the aliphatic portion, generating the [CH(OCH₃)₂]⁺ ion at m/z 75.0441, a very common and stable fragment for dimethoxy acetals.

These predicted fragmentation pathways provide a structural fingerprint that can be used to confirm the identity of this compound. The table below details the expected major fragments.

| Proposed Fragment Structure | Molecular Formula | Calculated m/z (amu) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [C₉H₁₀FO]⁺ | C₉H₁₀FO⁺ | 153.0709 | [M+H]⁺ - CH₃OH (Loss of Methanol) |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 | Benzylic cleavage with charge on the aromatic fragment |

| [C₃H₇O₂]⁺ | C₃H₇O₂⁺ | 75.0441 | Cleavage of the benzylic C-C bond with charge on the acetal fragment |

Conclusion

1-(2,2-Dimethoxyethyl)-4-fluorobenzene represents a valuable and strategically designed building block in modern organic synthesis. It elegantly combines the benefits of a fluorinated aromatic system with the versatility of a protected aldehyde. This allows for the controlled and sequential introduction of the 4-fluorophenylacetyl moiety into complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the life sciences, the utility of such well-designed synthetic intermediates is poised to become even more significant.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometry Optimization and Conformational Analysis

This section would typically detail the process of finding the most stable three-dimensional structure of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene. Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy of different spatial arrangements of the atoms (conformers). The optimized geometry corresponds to the conformation with the lowest energy, representing the most stable form of the molecule. The analysis would also identify other low-energy conformers and the energy barriers between them.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching or bending of bonds). Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific motions of the atoms, providing a detailed understanding of the molecule's vibrational behavior.

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis, Band Gap)

This subsection would focus on the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical stability and electronic excitation properties.

Fukui Functions, Reduced Density Gradient (RDG), and Electron Localization Function (ELF) Analysis for Reactivity Prediction

To predict the most likely sites for chemical reactions, various analytical tools are employed. Fukui functions help to identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. The Reduced Density Gradient (RDG) method is used to visualize and analyze weak non-covalent interactions within the molecule. The Electron Localization Function (ELF) provides a map of the electron localization in the molecule, helping to distinguish between different types of chemical bonds and lone pairs of electrons.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. This map is color-coded to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are susceptible to nucleophilic attack. This provides a visual guide to the molecule's reactive sites.

Theoretical Studies on Non-Linear Optical (NLO) Properties

This section would explore the potential of this compound for applications in non-linear optics. Theoretical calculations can predict the molecule's hyperpolarizability, a measure of its NLO response. Molecules with large hyperpolarizability values can alter the properties of light passing through them, which is a desirable characteristic for materials used in optical devices.

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving aromatic compounds such as this compound. Through the use of theoretical models, particularly Density Functional Theory (DFT), chemists can predict and analyze the transition states of potential reactions, offering insights into reaction pathways, selectivity, and the influence of substituents on reactivity. While specific transition state analyses for reactions involving this compound are not extensively documented in public literature, the well-established principles from computational studies on fluorobenzene (B45895) and its derivatives can be applied to understand its likely chemical behavior.

The reactivity of this compound can be considered at two primary locations: the aromatic ring and the dimethoxyethyl side chain. Computational models are instrumental in predicting the outcomes of reactions at both sites.

Electrophilic Aromatic Substitution (EAS)

For this compound, the electrophilic attack is most likely to occur at the positions ortho to the alkyl side chain (and meta to the fluorine). The fluorine atom strongly directs incoming electrophiles to its para position, which is already occupied by the side chain. ijrar.org Computational models, including Hirshfeld charge analysis and energy decomposition analysis, have been effectively used to predict the barrier heights and regioselectivity in EAS reactions of substituted benzenes. nih.gov These models would predict that the electrostatic and orbital interactions favor attack at the positions activated by the alkyl group and least deactivated by the fluorine.

A hypothetical computational study on the nitration of this compound would likely involve calculating the energies of the possible arenium ion intermediates (sigma complexes). The transition states leading to these intermediates would be located and their energies calculated to determine the activation energy for each pathway. The results would likely confirm that substitution ortho to the dimethoxyethyl group is kinetically favored.

Interactive Data Table: Predicted Relative Activation Energies for Electrophilic Nitration

| Position of Electrophilic Attack | Predicted Relative Activation Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Ortho to -CH₂(CH(OCH₃)₂) | Lowest | Activating effect of the alkyl group; less deactivation from the meta fluorine. |

| Meta to -CH₂(CH(OCH₃)₂) | Highest | Deactivating effect of the alkyl group at the meta position; strong deactivation from the ortho fluorine. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on fluoroarenes is a well-studied class of reactions. nih.gov The high electronegativity of fluorine makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. Computational studies have demonstrated that in fluoroarenes, the C-F bond is the most likely site for substitution, especially in electron-deficient rings. nih.govmdpi.com In the case of this compound, the ring is not strongly activated towards SNAr due to the presence of the electron-donating alkyl group.

However, computational modeling of cation radical-accelerated SNAr has shown that even electron-neutral fluoroarenes can undergo substitution. nih.gov Theoretical models indicate that upon one-electron oxidation to form a radical cation, there is a significant change in the Natural Population Analysis (NPA) values at the carbon atoms, with the C-F carbon becoming significantly more electrophilic. nih.gov Transition state analysis of such a reaction would model the approach of a nucleophile to the radical cation and the subsequent departure of the fluoride (B91410) ion. Product inhibition, where the product binds more strongly to a catalyst than the reactant, is another phenomenon that can be investigated and quantified through computational thermodynamics. rsc.org

Side-Chain Reactions

The dimethoxyethyl side chain offers another avenue for reactivity. The benzylic carbon (the CH₂ group attached to the ring) is susceptible to oxidation and radical halogenation. libretexts.orgthemasterchemistry.comlibretexts.org While the mechanism of strong oxidation (e.g., with KMnO₄) is complex and not fully elucidated, it is known to require the presence of a benzylic hydrogen. libretexts.orglibretexts.org Computational models can be employed to study the mechanism of benzylic bromination, which proceeds via a free-radical pathway. youtube.com

Transition state calculations for the hydrogen abstraction step by a bromine radical from the benzylic position would reveal the activation energy for this process. The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring, a factor that can be quantified computationally. libretexts.orgyoutube.com These calculations would likely show a lower activation barrier for hydrogen abstraction from the benzylic position compared to other positions on the side chain.

Reactivity and Transformational Chemistry of 1 2,2 Dimethoxyethyl 4 Fluorobenzene

Acetal (B89532) Hydrolysis and Exchange Reactions

The dimethoxyethyl group of 1-(2,2-dimethoxyethyl)-4-fluorobenzene is an acetal, which serves as a protected form of an aldehyde. This protecting group can be readily removed under acidic conditions through hydrolysis to reveal the corresponding aldehyde, 4-fluorophenylacetaldehyde. This transformation is a fundamental reaction in organic chemistry, allowing for the unmasking of a reactive carbonyl group at a desired stage of a synthetic sequence.

The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent attack by water and deprotonation yields the aldehyde.

Furthermore, acetal exchange reactions, also known as transacetalization, can occur. In the presence of a different alcohol and an acid catalyst, the methoxy groups of the acetal can be exchanged for other alkoxy groups. This reaction allows for the modification of the protecting group itself.

Reactions at the Fluorine Substituent on the Aromatic Ring

The fluorine atom attached to the benzene (B151609) ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org While the dimethoxyethyl group is not a strong electron-withdrawing group, the fluorine atom itself is the most electronegative halogen, which can facilitate SNAr reactions. chemistrysteps.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. chemistrysteps.com

For SNAr to occur efficiently, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.comlibretexts.org In the case of this compound, the reactivity in SNAr reactions can be enhanced by the introduction of such activating groups on the ring or by using very strong nucleophiles.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. chemistrysteps.com For instance, the reaction with a phenoxide, often generated in situ with a base like potassium carbonate, can lead to the formation of a diaryl ether.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides in these transformations, advancements in catalyst design have enabled their use.

Specialized palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, are required to facilitate the oxidative addition of the strong C-F bond to the palladium center. These reactions allow for the coupling of the 4-fluorophenyl moiety with a variety of partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). researchgate.net For example, the Buchwald-Hartwig cross-coupling reaction can be used to form new carbon-nitrogen bonds by reacting the aryl fluoride with an amine in the presence of a palladium catalyst and a base.

The development of efficient methods for the cross-coupling of aryl fluorides is an active area of research, as fluorine is a common substituent in pharmaceuticals and agrochemicals.

Transformations Involving the Dimethoxyethyl Side Chain

Beyond the hydrolysis of the acetal, the dimethoxyethyl side chain can undergo other transformations. The benzylic position, the carbon atom directly attached to the aromatic ring, is susceptible to oxidation. libretexts.orgyoutube.com Strong oxidizing agents can cleave the side chain, leading to the formation of 4-fluorobenzoic acid. libretexts.orgyoutube.comyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com

The side chain can also participate in radical reactions. For instance, benzylic bromination can occur at the carbon adjacent to the aromatic ring under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator. libretexts.org

Tandem Catalysis and Multi-Step Syntheses Incorporating the Compound

The multiple reactive sites of this compound make it a valuable component in tandem or cascade reactions, where multiple transformations occur in a single pot. This approach enhances synthetic efficiency by reducing the number of purification steps and saving time and resources.

Recent research has explored the use of compartmentalized nanoreactors to perform sequential, non-orthogonal reactions. In such systems, different catalysts are spatially separated within the nanoreactor, allowing for incompatible reaction steps to be carried out in a one-pot fashion. While specific examples detailing the use of this compound in this exact context are not prevalent in the provided search results, the concept of tandem catalysis is relevant. nih.gov For instance, a synthetic sequence could involve a palladium-catalyzed cross-coupling reaction at the fluorine position, followed by the acid-catalyzed hydrolysis of the acetal to unmask the aldehyde, all within a single reaction vessel. This aldehyde could then undergo further reactions, such as a condensation or a reduction.

The ability to perform such multi-step syntheses highlights the utility of this compound as a versatile intermediate in the construction of more complex molecules.

Chemo- and Regioselective Transformations within Complex Systems

The strategic functionalization of this compound is pivotal in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. The presence of multiple reactive sites—the aromatic ring susceptible to electrophilic substitution, and the latent aldehyde functionality masked as a dimethoxy acetal—necessitates a high degree of chemo- and regioselectivity in its transformations. Researchers have exploited these features to orchestrate reaction sequences that selectively modify one part of the molecule while leaving others intact, leading to valuable synthetic intermediates.

The first step in this synthetic sequence is the regioselective nitration of the aromatic ring. The fluorine atom, being an ortho-, para-directing deactivator, and the 2,2-dimethoxyethyl group, an ortho-, para-directing activator, collectively influence the position of electrophilic attack. The nitration of this compound proceeds with high regioselectivity to yield predominantly 1-(2,2-dimethoxyethyl)-4-fluoro-2-nitrobenzene. The nitro group is directed to the position ortho to the fluorine atom and meta to the dimethoxyethyl substituent. This outcome is governed by the synergistic directing effects of the existing substituents and the steric hindrance posed by the dimethoxyethyl group, which disfavors substitution at the ortho position adjacent to it.

| Reactant | Reagents and Conditions | Major Product | Observed Regioselectivity |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄, 0-10 °C | 1-(2,2-Dimethoxyethyl)-4-fluoro-2-nitrobenzene | High selectivity for the 2-nitro isomer |

Following the successful introduction of the nitro group, the subsequent transformation involves its selective reduction to an amino group. This is a critical chemoselective step, as the reduction must proceed without affecting the fluorine atom or the acetal protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure and temperature. This transformation yields 4-fluoro-2-(2,2-dimethoxyethyl)aniline, a key bifunctional intermediate poised for cyclization. The acetal remains stable under these neutral to slightly basic reduction conditions. chemicalbook.com

| Reactant | Reagents and Conditions | Product | Selectivity |

|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-4-fluoro-2-nitrobenzene | H₂, Pd/C, Ethanol, rt | 4-Fluoro-2-(2,2-dimethoxyethyl)aniline | High chemoselectivity; nitro group reduced, acetal and fluoro group remain intact |

The final stage of the sequence showcases a regioselective intramolecular cyclization. This is achieved by the acid-catalyzed deprotection of the acetal, which unveils the aldehyde functionality. libretexts.orgchemistrysteps.com The in situ generation of the aldehyde in the presence of the proximate amino and hydroxyl (after tautomerization of the aniline) groups on the aromatic ring triggers a spontaneous intramolecular reaction. The nucleophilic attack of the amine onto the electrophilic aldehyde carbon, followed by cyclization and dehydration, leads to the formation of a 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivative. The intramolecular nature of this reaction ensures high regioselectivity, as the reacting moieties are tethered in the correct orientation for the formation of the six-membered heterocyclic ring.

This multi-step synthesis, beginning with this compound, serves as a compelling case study in the application of chemo- and regioselective principles to construct complex molecular frameworks. The judicious choice of reagents and reaction conditions at each step allows for the selective manipulation of different functional groups within the same molecule, highlighting the versatility of this compound as a building block in modern organic synthesis.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor for Complex Fluorinated Aromatic Building Blocks

1-(2,2-Dimethoxyethyl)-4-fluorobenzene is principally valued as a stable precursor to 2-(4-fluorophenyl)acetaldehyde (B156033). The dimethoxyethyl group acts as a protecting group for the aldehyde functionality, which would otherwise be prone to self-condensation or other undesired reactions. This protection allows for chemical modifications on other parts of the molecule before the reactive aldehyde is unmasked, typically under mild acidic conditions.

The generated 2-(4-fluorophenyl)acetaldehyde is a key intermediate for synthesizing more elaborate fluorinated molecules. For instance, it is a foundational component in the synthesis of fluorinated amino acids, such as β,β-difluorophenylalanine analogues. beilstein-journals.org These complex amino acids are of significant interest in pharmaceutical development due to the unique properties conferred by the fluorine atoms. The process often involves converting the aldehyde into a cyanohydrin, followed by hydrolysis and subsequent oxidation and reductive amination to yield the final amino acid product. beilstein-journals.org

The strategic use of this compound provides a reliable pathway to these valuable, complex building blocks that are otherwise difficult to synthesize.

Table 1: Transformation of this compound into Complex Building Blocks

| Precursor / Intermediate | Resulting Complex Building Block | Application Area |

|---|---|---|

| This compound | 2-(4-Fluorophenyl)acetaldehyde | Intermediate for further synthesis |

| 2-(4-Fluorophenyl)acetaldehyde | β,β-Difluorophenylalanine analogues beilstein-journals.org | Pharmaceutical development |

| 2-(4-Fluorophenyl)acetaldehyde | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives nih.gov | Medicinal Chemistry (GABA-A Receptor Modulators) |

Design and Synthesis of Derivatives with Tunable Electronic Properties

The 4-fluorophenyl moiety within this precursor is a key element for tuning the electronic properties of its derivatives. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect through induction. This property is exploited in the design of molecules for medicinal chemistry and materials science.

By incorporating the this compound scaffold, chemists can introduce a fluorinated phenyl ring into larger molecular systems. Subsequent modifications to these systems allow for the fine-tuning of their electronic character. For example, in the development of positive allosteric modulators for the GABA-A receptor, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is used. nih.gov The fluorine substitution is a deliberate design choice to enhance metabolic stability without negatively impacting the molecule's ability to bind to its target receptor. nih.gov Further derivatization, such as adding various amide groups, can modulate the binding affinity and selectivity, demonstrating how the initial fluorinated block influences the final properties of the molecule. nih.gov

Table 2: Examples of Derivatives and Property Tuning

| Base Scaffold | Modification | Tunable Property |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Addition of pyrrolidine (B122466) amide tail nih.gov | Binding affinity at α1/γ2 allosteric site of GABA-A receptor nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | C-H → C-F substitution nih.gov | Enhanced metabolic stability nih.gov |

Integration into Functional Materials (e.g., Specialty Chemicals)

The integration of the 4-fluorophenyl group, derived from this compound, is a common strategy in the creation of specialty chemicals, particularly in the pharmaceutical industry. The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable addition in drug design.

A prominent example is the synthesis of a class of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles investigated as metabolically robust positive allosteric modulators for the α1β2γ2 GABA-A receptor. nih.gov These compounds are designed to overcome the rapid biotransformation seen in other modulators, representing a significant advancement in the search for new neurological therapeutics. nih.gov The synthesis of these complex molecules relies on the availability of intermediates like 2-(4-fluorophenyl)acetaldehyde, for which this compound is a stable and reliable synthetic starting point.

Strategies for Chiral Induction and Stereoselective Synthesis (e.g., via intermediate chiral alcohols)

Creating molecules with specific stereochemistry is crucial in many applications, especially pharmaceuticals, where different enantiomers can have vastly different biological activities. The aldehyde group, readily unmasked from this compound, is a versatile handle for introducing chirality.

One common strategy involves the stereoselective reduction of the aldehyde to a chiral alcohol. For example, related phenylacetaldehydes can be converted to chiral alcohols like (S)-2-fluoro-2-phenylacetaldehyde via the reduction of a fluorinated oxazolidinone derivative with lithium borohydride (B1222165) (LiBH₄), which is then oxidized to the chiral aldehyde. beilstein-journals.org

Another powerful method involves the use of chiral auxiliaries. For instance, 2-phenyl-2,2-difluoroacetaldehyde can be condensed with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. beilstein-journals.org Subsequent reactions on this imine, like the addition of a cyanide source, proceed with diastereoselectivity. The chiral auxiliary can then be removed, yielding an enantiomerically enriched product. beilstein-journals.org These established synthetic routes highlight how the aldehyde derived from this compound can be a starting point for sophisticated stereoselective transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Fluorophenyl)acetaldehyde |

| β,β-Difluorophenylalanine |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole |

| (S)-2-Fluoro-2-phenylacetaldehyde |

| Lithium borohydride |

| 2-Phenyl-2,2-difluoroacetaldehyde |

| (S)-1-Phenylethylamine |

| Cyanohydrin |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dimethoxyethyl)-4-fluorobenzene, and what reaction conditions optimize yield?

- Methodology : A viable approach involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) with boronic acid derivatives. For example, substituting 4-methoxybenzeneboronic acid with fluorinated analogs in Suzuki-Miyaura reactions can yield fluorinated benzene derivatives. Ethanol as a solvent at 60°C for 18 hours, followed by purification via silica gel chromatography, has demonstrated yields of ~65% for structurally similar compounds .

- Key Considerations : Catalyst selection (e.g., iodine-copper systems), ligand compatibility, and inert conditions are critical to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Used to assess purity (e.g., 99% purity achieved for related fluorinated compounds via reverse-phase HPLC) .

- NMR Spectroscopy : and NMR to confirm substitution patterns and functional groups (e.g., dimethoxyethyl and fluorine groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

Q. What safety protocols are essential when handling fluorinated aromatic compounds like this compound?

- Guidelines :

- Use local exhaust ventilation and closed systems to minimize vapor exposure .

- Wear PPE: Respiratory protection (e.g., vapor respirators), nitrile gloves, and safety goggles .

- Store in cool, dry conditions away from oxidizers, and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be improved through mechanistic studies?

- Strategies :

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-limiting steps.

- Catalyst Optimization : Screen ligands (e.g., hydrazonic ligands) and transition metals (e.g., Cu, Pd) to enhance cross-coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of fluorinated intermediates.

Q. What computational methods are effective in predicting the reactivity and electronic properties of this compound?

- Approaches :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions.

- Docking Studies : Explore potential biological interactions if the compound is investigated for bioactivity .

Q. How do structural modifications (e.g., varying substituents on the benzene ring) affect the physicochemical properties of this compound?

- Experimental Design :

- Synthesize analogs with halogens (Cl, Br) or electron-donating groups (e.g., -OCH) at the 4-position.

- Compare properties via:

- LogP Measurements : Assess hydrophobicity changes.

- Thermal Analysis : TGA/DSC to evaluate stability.

- Reference data from PubChem or EPA DSSTox for benchmarking .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case Study : Discrepancies in yields (e.g., 65% vs. 80%) may arise from purification methods (e.g., column chromatography vs. recrystallization).

- Resolution :

- Standardize post-reaction workup (e.g., extraction with ether, brine washing, MgSO drying) .

- Validate reproducibility across multiple batches with controlled humidity/temperature.

Methodological Resources

- Spectral Databases : PubChem and EPA DSSTox provide NMR, MS, and crystallographic data for fluorinated analogs .

- Safety Compliance : Follow TCI America and ChemScene guidelines for fluorinated compound handling .

- Software : Use WinGX for crystallographic analysis if single-crystal X-ray data is obtained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.